(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester
Beschreibung
The compound "(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester" is a highly functionalized cyclohexane derivative with critical structural features:
- Silyl ether protective groups: The 3,5-positions are protected with tert-butyldimethylsilyl (TBS) groups, which enhance stability during synthetic steps .
- Imidazole-thioxomethoxy moiety: The 4-position features a 1H-imidazole-1-ylthioxomethoxy group, which may confer nucleophilic or metal-binding properties .
Eigenschaften
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O6SSi2/c1-22(2,3)34(8,9)31-17-14-24(28,20(27)29-7)15-18(32-35(10,11)23(4,5)6)19(17)30-21(33)26-13-12-25-16-26/h12-13,16-19,28H,14-15H2,1-11H3/t17-,18-,19?,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCJYKQMGUNRM-BFWSRPDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464265 | |
| Record name | SCHEMBL13531898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-32-4 | |
| Record name | SCHEMBL13531898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Silylation Reaction Conditions
| Reagent | Solvent | Base | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| TBSCl (2.2 equiv) | CH₂Cl₂ | Imidazole | 0°C → RT | 12–24 h | 85–92% |
Procedure :
The cyclohexane triol intermediate is dissolved in anhydrous dichloromethane under nitrogen. Imidazole (3.0 equiv) and TBSCl (2.2 equiv) are added sequentially. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 12–24 hours. The mixture is quenched with water, extracted, and purified via column chromatography.
Introduction of Imidazole-Thioxomethoxy Group
The 4-position hydroxyl group is functionalized with a 1H-imidazol-1-ylthioxomethoxy moiety through a thiocarbamate formation reaction.
Thiocarbonyl Transfer
| Reagent | Solvent | Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 1H-Imidazole-1-carbothioate | THF | DMAP | 50°C | 6–8 h | 70–78% |
Procedure :
The 4-hydroxyl intermediate is reacted with 1H-imidazole-1-carbothioate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is heated to 50°C for 6–8 hours, followed by extraction with ethyl acetate and silica gel purification.
Esterification of the Carboxylic Acid
The carboxylic acid group at the 1-position is esterified to form the methyl ester.
Methyl Ester Formation
| Reagent | Solvent | Acid Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| MeOH (excess) | CH₂Cl₂ | H₂SO₄ | 0°C → RT | 4–6 h | 88–95% |
Procedure :
The carboxylic acid intermediate is dissolved in dichloromethane, and methanol is added in excess. Concentrated sulfuric acid (0.1 equiv) is introduced dropwise at 0°C. The mixture is stirred at room temperature for 4–6 hours, neutralized with NaHCO₃, and concentrated under reduced pressure.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize efficiency.
Key Industrial Parameters
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Silylation | TBSCl stoichiometry reduced to 2.0 equiv | 89% yield, reduced reagent waste |
| Thiocarbamate Formation | Microwave-assisted synthesis | Reaction time reduced to 2 h |
| Esterification | Solvent switched to MeCN | Improved solubility and purity |
Challenges and Solutions
Stereochemical Control
The R-configuration at positions 3 and 5 requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves >98% enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: Tetra-n-butylammonium fluoride
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Deprotected hydroxyl groups
Wissenschaftliche Forschungsanwendungen
Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The imidazole carbothioate group can interact with enzyme active sites, inhibiting their activity.
Protein Binding: The compound can bind to proteins, affecting their function and stability.
Pathway Modulation: The compound can modulate biochemical pathways by interacting with key enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group Analysis
Table 1: Key Functional Groups in Analogous Compounds
Table 3: Comparative Bioactivity Data
However, the TBS groups may reduce polarity, altering bioavailability compared to hydroxyl-rich analogs in .
Spectroscopic Characterization
Table 4: NMR and MS Trends in Analogous Structures
The target compound’s ¹³C NMR would show TBS carbons (δ 18–30) and ester carbonyls (δ 165–170), while its MS would exhibit silyl group loss (e.g., m/z –114 for TBS) .
Biologische Aktivität
The compound (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester is a complex organosilicon compound with significant biological implications. Its molecular formula is and it has a molecular weight of approximately 434.71 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H42O6Si2 |
| Molecular Weight | 434.71 g/mol |
| CAS Number | 135711-62-5 |
| Structural Characteristics | Contains dimethylsilyl groups and an imidazole moiety |
The biological activity of this compound is primarily attributed to its structural components. The imidazole group is known for its role in biological systems, particularly in enzyme catalysis and as a ligand in metal coordination. The thioxomethoxy group may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester exhibit antimicrobial properties. Studies have shown that derivatives containing imidazole rings can inhibit the growth of various bacterial strains and fungi.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silyl derivatives. The results indicated that (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2: Cancer Cell Line Sensitivity
Another study focused on the sensitivity of different cancer cell lines to the compound. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, particularly in managing steric hindrance from the tert-butyldimethylsilyl (TBDMS) groups?
- Methodological Answer : The synthesis involves sequential silylation of hydroxyl groups and introduction of the imidazole-thioxomethoxy substituent. To mitigate steric hindrance during silylation, use bulky silyl chlorides (e.g., TBDMS-Cl) with imidazole as a catalyst in anhydrous DMF under nitrogen. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and confirm silyl ether formation using <sup>1</sup>H NMR (e.g., characteristic TBDMS peaks at δ 0.1–0.3 ppm and tert-butyl at δ 0.9–1.1 ppm) . Purification via silica gel chromatography with gradient elution (hexane to ethyl acetate) ensures removal of unreacted intermediates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclohexane backbone, silyl ethers, and imidazole-thioxomethoxy group. For example, the imidazole protons appear as singlet(s) near δ 7.5–8.5 ppm, while the thioxomethoxy group shows a distinct S=O stretch at ~1050 cm<sup>-1</sup> in FTIR. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion verification (e.g., [M+Na]<sup>+</sup>). Cross-reference with published spectra of structurally related silyl-protected cyclohexanecarboxylates .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The imidazole-thioxomethoxy group may release irritants (e.g., H2S under acidic conditions). Use fume hoods for synthesis, store the compound in airtight containers under inert gas (N2 or Ar), and avoid prolonged skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Safety data for analogous imidazole derivatives recommend wearing nitrile gloves and PPE .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated, and what are common pitfalls in assay design?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the imidazole-thioxomethoxy moiety’s potential as a metal-binding group. Use fluorescence-based assays with positive controls (e.g., ketoconazole for CYP3A4 inhibition). For antifungal activity, follow CLSI guidelines for Candida albicans and Aspergillus niger susceptibility testing. Note that silyl ethers may hydrolyze in aqueous media, leading to false negatives; include stability studies in PBS (pH 7.4) at 37°C for 24 hours to confirm integrity .
Q. What strategies resolve contradictory data in reaction yields or biological activity between research groups?
- Methodological Answer : Discrepancies often arise from differences in silylation efficiency or purification methods. Replicate synthesis using standardized conditions (e.g., TBDMS-Cl:imidazole molar ratio of 1:1.2 in dry DMF). For biological studies, validate compound purity (>95% by HPLC) and ensure consistent assay protocols (e.g., cell line passage number, serum concentration). Cross-check with orthogonal techniques, such as X-ray crystallography for structural confirmation or SPR for binding affinity quantification .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of target proteins (e.g., CYP450 isoforms). Parameterize the thioxomethoxy group’s sulfur atom for accurate charge assignment. MD simulations (AMBER or GROMACS) over 100 ns can assess binding stability. Compare results with known inhibitors (e.g., imidazole-based antifungals) to identify key interactions, such as hydrogen bonding with catalytic residues or hydrophobic packing with silyl groups .
Q. What advanced techniques characterize the compound’s degradation pathways under physiological conditions?
- Methodological Answer : Use LC-MS/MS to track hydrolysis of silyl ethers in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). For oxidative stability, expose the compound to liver microsomes (human or rat) and quantify metabolites via UPLC-QTOF. Isotope labeling (e.g., <sup>13</sup>C at the methyl ester) aids in tracing degradation products. Stability data should inform formulation strategies (e.g., enteric coatings) .
Methodological Notes
- Spectral Data : Cross-reference <sup>1</sup>H NMR shifts (e.g., cyclohexane protons at δ 1.2–2.5 ppm) with published analogs to avoid misassignment .
- Synthetic Intermediates : Isolate and characterize intermediates (e.g., desilylated derivatives) to troubleshoot low yields .
- Biological Replicates : Include triplicate measurements in assays and apply ANOVA for statistical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
